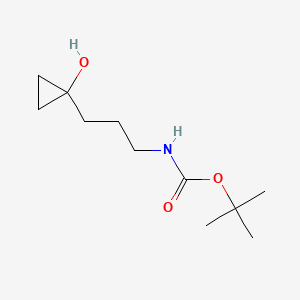

tert-Butyl (3-(1-hydroxycyclopropyl)propyl)carbamate

Description

tert-Butyl (3-(1-hydroxycyclopropyl)propyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a hydroxyl group and a propyl linker to a tert-butoxycarbonyl (Boc) amine. This compound is of interest in medicinal chemistry due to the cyclopropane ring’s conformational rigidity and the Boc group’s role as a protective moiety for amines during synthesis.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-4-5-11(14)6-7-11/h14H,4-8H2,1-3H3,(H,12,13) |

InChI Key |

NEARFPTVEXMRHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1(CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate typically involves the protection of amine groups using tert-butyl carbamate. The process can be summarized as follows:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(1-hydroxycyclopropyl)propylamine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine.

Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(1-hydroxycyclopropyl)propylamine in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The crude product is purified using column chromatography to obtain the desired tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate in high yield and purity.

Industrial Production Methods: Industrial production of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The purification steps may include crystallization or distillation techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate can undergo oxidation reactions, particularly at the hydroxycyclopropyl moiety, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, depending on the reducing agents and conditions used.

Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides, aryl halides, or organometallic reagents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved pharmacological properties.

Industry: In the industrial sector, tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as proteases, kinases, and hydrolases.

Receptors: It may interact with receptors on the cell surface, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-Butyl (3-(1-hydroxycyclopropyl)propyl)carbamate with analogous carbamates, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Physicochemical Properties

Biological Activity

tert-Butyl (3-(1-hydroxycyclopropyl)propyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H19NO2

- Molecular Weight : 199.28 g/mol

- IUPAC Name : this compound

- CAS Number : [not provided]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized to modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, the compound showed a significant increase in cell viability (62.98 ± 4.92%) when co-administered with Aβ compared to Aβ alone (43.78 ± 7.17%) .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound does not exhibit significant cytotoxic effects at concentrations up to 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Research Findings

Recent studies have focused on the compound's pharmacological properties:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to elucidate specific mechanisms and efficacy against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, as indicated by reduced TNF-α production in treated astrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.